molecular formula C10H12ClNO2 B169621 tert-Butyl 6-chloronicotinate CAS No. 115309-57-4

tert-Butyl 6-chloronicotinate

Cat. No.: B169621
CAS No.: 115309-57-4
M. Wt: 213.66 g/mol
InChI Key: OFRLMTIBUAXBGV-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloronicotinate: is a chemical compound that belongs to the class of nicotinates. It is characterized by the presence of a tert-butyl ester group and a chlorine atom attached to the nicotinic acid structure. This compound is a white crystalline powder that is soluble in organic solvents. It has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 6-chloronicotinate can be synthesized through the esterification of 6-chloronicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 6-chloronicotinic acid and tert-butyl alcohol in the presence of acidic or basic conditions.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the nicotinic acid ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products Formed:

    Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

    Hydrolysis: Major products are 6-chloronicotinic acid and tert-butyl alcohol.

    Reduction: Reduced derivatives of the nicotinic acid ring.

Scientific Research Applications

tert-Butyl 6-chloronicotinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloronicotinate involves its interaction with specific molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl 6-chloronicotinate can be compared with other similar compounds, such as:

    tert-Butyl nicotinate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    6-Chloronicotinic acid: Lacks the tert-butyl ester group, affecting its solubility and chemical properties.

    tert-Butyl 3-chloronicotinate: Chlorine atom is positioned differently on the nicotinic acid ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRLMTIBUAXBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467973
Record name tert-Butyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115309-57-4
Record name tert-Butyl 6-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-chloronicotinic acid (12.0 g, 76 mmol) and thionyl chloride (65 mL) was heated at reflux for 3.0 h. The excess thionyl chloride was removed under reduced pressure, and the residual liquid was diluted with dichloromethane (20 mL) and then added to a solution of tert-butyl alcohol (71 mL, 760 mmol) in dichloromethane (40 mL). To the mixture was added triethylamine (31.7 mL, 760 mmol) and N,N-dimethylpyridine (0.5 g, 4.0 mmol), and the reaction mixture was stirred overnight (14 h) at reflux under nitrogen. The solution was diluted with dichloromethane (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (3×100 mL), washed with water (3×100 mL), and dried over anhydrous sodium sulfate. Concentration under reduced pressure provided Preparation 3 (11.4 g, 70.3%) as a yellow solid. The product had an analytical HPLC retention time=3.18 min. (Column: YMC ODS 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.2% H3PO4; Solvent B=90% MeOH, 10% H2O, 0.2% H3PO4) and a LCMS M+1=214. The purity of the product was about 96%. The major impurity was the iso-propyl 6-chloronicotinate with an analytical HPLC retention time=2.88 min. and a LC/MS M+1=200.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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